molecular formula C13H16O4 B14642675 2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one CAS No. 52602-20-7

2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one

Cat. No.: B14642675
CAS No.: 52602-20-7
M. Wt: 236.26 g/mol
InChI Key: LPDQTOJRAVBBEO-UHFFFAOYSA-N
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Description

2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxins. This compound is characterized by a benzodioxin ring structure with a tert-butoxy and a methyl group attached. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxin derivative with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction parameters such as temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tert-butoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxin derivatives.

Scientific Research Applications

2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context of its use and the biological systems being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-tert-Butoxy-2-methyl-2H,4H-1,3-benzodioxin-4-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific tert-butoxy and methyl substitutions on the benzodioxin ring. These substitutions confer unique chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

52602-20-7

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxy]-1,3-benzodioxin-4-one

InChI

InChI=1S/C13H16O4/c1-12(2,3)17-13(4)15-10-8-6-5-7-9(10)11(14)16-13/h5-8H,1-4H3

InChI Key

LPDQTOJRAVBBEO-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2C(=O)O1)OC(C)(C)C

Origin of Product

United States

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